molecular formula C12H19O4P B1310494 Diethyl 3-methoxybenzylphosphonate CAS No. 60815-18-1

Diethyl 3-methoxybenzylphosphonate

Cat. No. B1310494
CAS RN: 60815-18-1
M. Wt: 258.25 g/mol
InChI Key: IGGMUQNGGBRXFB-UHFFFAOYSA-N
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Description

Diethyl 3-methoxybenzylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a benzyl moiety that is further substituted with a methoxy group. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds, which are valuable in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of related phosphonate compounds often involves the reaction of chloro-substituted amides with triethylphosphite, as seen in the preparation of diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate . Additionally, enzymatic esterification has been employed to synthesize diethyl (3-hydroxy-1-butenyl) phosphonate with high enantiomeric excess, demonstrating the versatility of synthesis methods for such compounds .

Molecular Structure Analysis

The molecular structure of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, a compound similar to diethyl 3-methoxybenzylphosphonate, has been characterized using various spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, vibrational profiles, electronic properties, and thermodynamic behavior of the molecule .

Chemical Reactions Analysis

Phosphonate compounds

Scientific Research Applications

Corrosion Inhibition

Diethyl 3-methoxybenzylphosphonate derivatives have been explored for their effectiveness in corrosion inhibition. Studies have shown that certain phosphonate derivatives, such as diethyl (phenylamino)methyl phosphonate and its derivatives, demonstrate significant inhibitory effects on mild steel corrosion in hydrochloric acid, a process relevant to industrial applications like metal pickling. These compounds act as mixed-type inhibitors, with good surface adsorption properties and high inhibition efficiency, supported by both experimental and theoretical studies (Gupta et al., 2017) (Moumeni et al., 2020).

Organic Synthesis

In the realm of organic chemistry, diethyl 3-methoxybenzylphosphonate compounds are utilized in various synthetic routes. They are integral in the formation of aminophosphonic derivatives through hetero-Diels-Alder reactions, contributing to the development of compounds with potential medicinal applications. Their synthesis and properties have been explored, demonstrating their versatility in creating complex organic molecules (Monbaliu et al., 2010) (Netz & Seidel, 1992).

Analytical Chemistry

Diethyl 3-methoxybenzylphosphonate and its derivatives have applications in analytical chemistry, particularly in the detection and quantification of specific ions and compounds. They have been employed in the creation of sensor devices for detecting Cr3+ ions and organophosphates, demonstrating the compound's versatility in chemical sensing applications (Singh et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of diethyl 3-methoxybenzylphosphonate have been explored for their potential in drug synthesis. For instance, they have been used in the synthesis of Alzheimer's disease imaging agents and antimalarial drugs, showcasing their utility in developing therapeutic agents (Ono et al., 2003) (Fokin et al., 2007).

Safety And Hazards

Diethyl 3-methoxybenzylphosphonate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the substance only in well-ventilated areas .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMUQNGGBRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442516
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-methoxybenzylphosphonate

CAS RN

60815-18-1
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Crespi, S Protti, D Ravelli, D Merli… - The Journal of Organic …, 2017 - ACS Publications
Irradiation of the three isomeric chlorobenzylphophonic acids in aqueous buffer led to a pH-dependent photochemistry. Under acidic conditions (pH = 2.5), photocleavage of the Ar–Cl …
Number of citations: 4 pubs.acs.org
B Zagipa, A Hidaka, Y Cao, T Fuchigami - Journal of fluorine chemistry, 2006 - Elsevier
Anodic fluorination of benzylphosphonate derivatives was carried out under various electrolytic conditions to provide the corresponding α-mono- and/or α,α-difluoro-products in …
Number of citations: 9 www.sciencedirect.com
H Beynek - 1997 - search.proquest.com
This thesis first describes the attempted synthesis of the natural product polysiphenol which is isolated from the Senegalese red alga Polysyphonia ferulacea. The approach is based on …
Number of citations: 1 search.proquest.com
RI Nahas - 2007 - search.proquest.com
… O Diethyl 3-methoxybenzylphosphonate Diethyl 3-methoxybenzylphosphonate (2.2 f): 1H NMR CDCl3 δ 1.16-1.24 (6H, m,-(OCH2-CH3)2), 3.06 (1H, s, Ph-(CH)H-), 3.13 (1H, s, Ph-(CH)…
Number of citations: 1 search.proquest.com
M Brochetta - 2020 - iris.unipv.it
Carbon− hydrogen bond functionalization methodology has undergone explosive growth in recent years (Figure 1). This bond, the most ubiquitous bond in nature, is widespread in …
Number of citations: 0 iris.unipv.it

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